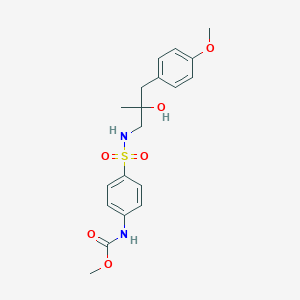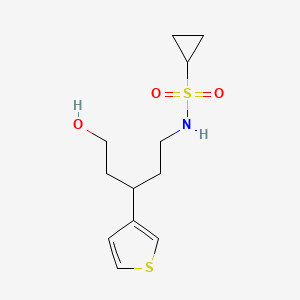
2-ciano-N-(1-metil-1H-pirazol-5-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is a chemical compound with the molecular formula C7H8N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Aplicaciones Científicas De Investigación
2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mecanismo De Acción
Target of Action
Cyanoacetamide derivatives, which include 2-cyano-n-(1-methyl-1h-pyrazol-5-yl)acetamide, are known to be precursors for heterocyclic synthesis . They are used extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with its targets to form various heterocyclic compounds . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used in the synthesis of various heterocyclic compounds . These compounds can affect a wide range of biochemical pathways depending on the specific heterocyclic compounds they form.
Result of Action
It is known that the compound can participate in a variety of condensation and substitution reactions to form various heterocyclic compounds . These compounds can have diverse biological activities, which would result from the action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide.
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the environment could potentially influence the action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide.
Análisis Bioquímico
Biochemical Properties
2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with androgen receptors, acting as an antagonist . This interaction is crucial in the context of prostate cancer therapy, where blocking androgen receptor signaling can inhibit cancer cell proliferation. The compound binds to the androgen receptor, preventing the activation of downstream signaling pathways that promote cell growth and survival.
Cellular Effects
The effects of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide on various cell types have been studied extensively. In prostate cancer cells, it has been observed to inhibit cell proliferation by blocking androgen receptor signaling This inhibition leads to a decrease in the expression of genes that are essential for cell cycle progression and survival Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-proliferative effects
Molecular Mechanism
At the molecular level, 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide exerts its effects primarily through binding interactions with the androgen receptor . This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting the activation of downstream signaling pathways. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis. By inhibiting the androgen receptor, it disrupts the normal function of these pathways, leading to reduced cell proliferation and increased cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The exact duration of these effects can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide in animal models have been found to vary with different dosages . At lower doses, the compound effectively inhibits androgen receptor signaling without causing significant toxicity. At higher doses, it can induce adverse effects, including liver toxicity and other systemic effects. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is involved in several metabolic pathways, primarily those related to its degradation and elimination from the body . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of the compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can influence its activity and effectiveness. For example, its accumulation in cancer cells can enhance its anti-proliferative effects, while its distribution in other tissues can contribute to potential side effects.
Subcellular Localization
The subcellular localization of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its presence in the nucleus, for example, can enhance its ability to interact with nuclear receptors and influence gene expression. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxamide with a cyanoacetylating agent. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Substitution: Various N-substituted derivatives.
Condensation: Heterocyclic compounds such as pyrazolines or pyrazolidines.
Reduction: Amino derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide
- 2-cyano-N-(1-phenyl-1H-pyrazol-5-yl)acetamide
- 2-cyano-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Uniqueness
2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the cyano group and the methyl group on the pyrazole ring can lead to different electronic and steric effects, making this compound distinct from its analogs .
Propiedades
IUPAC Name |
2-cyano-N-(2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-6(3-5-9-11)10-7(12)2-4-8/h3,5H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGLAHMRXNJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2512328.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate](/img/structure/B2512333.png)

![Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B2512335.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2512336.png)
![2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2512337.png)
amine hydrochloride](/img/structure/B2512339.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2512341.png)

![4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2512345.png)
![3-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID](/img/structure/B2512346.png)


![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)
